molecular formula C87H117N13O19S2 B1264698 Quinupristin-dalfopristin

Quinupristin-dalfopristin

Cat. No. B1264698
M. Wt: 1713.1 g/mol
InChI Key: PPKJUHVNTMYXOD-HVWWIRKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinupristin-dalfopristin is an organic molecular entity.

Scientific Research Applications

Antibacterial Action and Resistance

Quinupristin-dalfopristin, known for its unique dual mode of action, is highly active against serious Gram-positive infections. It is expected to have a low potential for resistance development due to its dual action. However, some cases of emerging resistance have been observed, particularly in pathogens like methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. The incidence of such resistance is generally low, highlighting the drug's robustness against resistance development in clinical applications (Dowzicky et al., 2000). Additionally, resistance can occur through various mechanisms, including enzymatic modification, efflux mediated by an adenosine triphosphate-binding protein, and alteration of the target site. Interestingly, resistance is rare in human isolates of staphylococci and Enterococcus faecium but is more common in isolates recovered from food animals, which is attributed to the use of virginiamicin as a feed additive (Hershberger et al., 2004).

Virulence Factor Attenuation

This compound, even at subinhibitory concentrations, exhibits the ability to reduce the release of virulence factors by Staphylococcus aureus, suggesting its potential in not just killing the bacteria but also in attenuating its ability to cause harm. This property might be particularly beneficial in treating infections where both bactericidal and anti-toxin activities are advantageous (Koszczol et al., 2006).

Impact on Vasomotor Tone

Research investigating the effects of this compound on vasomotor tone in the intact peripheral microcirculation found that the drug does not significantly impact arteriolar diameter or vasodilation evoked by various agonists. This indicates that this compound does not significantly affect vasomotor tone, an important consideration in evaluating its systemic effects (Tsueshita et al., 2002).

In vitro and In Vivo Activities

This compound has shown activity against Pneumocystis carinii in both in vitro and in vivo settings, reducing the organism burden significantly. This finding opens up possibilities for its use in treating infections caused by Pneumocystis carinii, adding to the drug's versatility and effectiveness (Walzer et al., 2001).

properties

Molecular Formula

C87H117N13O19S2

Molecular Weight

1713.1 g/mol

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,10R,11R,12E,17E,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone

InChI

InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9+,12-11+,23-18+/t31-,35?,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31?,32-/m11/s1

InChI Key

PPKJUHVNTMYXOD-HVWWIRKTSA-N

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CC(C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2C1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)/C)C)C(C)C

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

synonyms

quinupristin-dalfopristin
RP 59500
RP-59500
Synercid

Origin of Product

United States

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